2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a butyl group at position 3 and two ketone groups at positions 2 and 2. The acetamide moiety is linked to a 2,4-dimethoxyphenyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-4-5-9-22-19(25)18-15(8-10-29-18)23(20(22)26)12-17(24)21-14-7-6-13(27-2)11-16(14)28-3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHYTRIVEASADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Its predicted boiling point is 2697±190 °C, and its predicted density is 1.111±0.06 g/cm3, which may influence its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound was synthesized at 85 °C, suggesting that it is stable at high temperatures.
Biological Activity
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has attracted significant attention due to its potential biological activities and therapeutic applications. The unique structural features of this compound contribute to its diverse pharmacological properties.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core , which is known for its various biological activities. The presence of both butyl and dimethoxyphenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 387.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor , blocking the active sites of proteins involved in critical cellular processes such as proliferation and survival. This interaction can lead to the modulation of signaling pathways that are essential for cancer cell growth and metabolism.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have shown efficacy against breast cancer and hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The thienopyrimidine scaffold has been associated with antimicrobial activity against several pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses, potentially benefiting conditions such as rheumatoid arthritis.
Table 1: Biological Activity of Related Thieno[3,2-d]pyrimidine Compounds
Case Study: Anticancer Activity
A study evaluating the anticancer potential of thienopyrimidine derivatives found that specific modifications in the side chains significantly enhanced their cytotoxic effects on MCF-7 (breast cancer) cells. The introduction of a butyl group was particularly noted for improving cell permeability and enhancing bioavailability.
Pharmacokinetics
The lipophilic nature of this compound suggests favorable pharmacokinetic properties. Studies indicate that lipophilicity can enhance absorption and distribution within biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Thienopyrimidine vs. Pyrimidine/Sulfonyl Groups: The target compound’s thienopyrimidine core may enhance π-π stacking interactions in biological targets compared to simpler pyrimidine or sulfonyl groups in analogs .
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound likely increases lipophilicity and metabolic stability relative to electron-withdrawing substituents (e.g., dichlorophenyl in ).
Key Observations :
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions (e.g., cyclization for the thienopyrimidine core and amide coupling), akin to methods in .
- Melting Points : The higher melting point of Example 83 (302–304°C) compared to dichlorophenyl-thiazolyl acetamide (186–188°C) reflects differences in molecular rigidity and intermolecular interactions.
Pharmacological and Industrial Relevance
- Acetamide Derivatives: Acetamides are widely used as intermediates in drug development. For example, thiazolyl-acetamides exhibit antimicrobial properties , while pyrimidinylsulfanyl analogs serve as bioactive precursors .
- Thienopyrimidine Scaffold: This moiety is prevalent in kinase inhibitors (e.g., JAK2/STAT3 inhibitors), though direct evidence for the target compound’s activity is absent in the provided materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
